N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Physicochemical properties Lipophilicity SAR

N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide (CAS 941894-99-1) is a synthetic small-molecule oxalamide featuring a 2-methylquinolin-4-amine core linked via an ethanediamide bridge to a 4-methylbenzyl substituent. Its molecular formula is C20H19N3O2 with a molecular weight of 333.39 g/mol, a computed XLogP3 of 3.3, 2 hydrogen bond donors, and 3 hydrogen bond acceptors.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 941894-99-1
Cat. No. B2642967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
CAS941894-99-1
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C
InChIInChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)12-21-19(24)20(25)23-18-11-14(2)22-17-6-4-3-5-16(17)18/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25)
InChIKeyRKEWABIIHCBICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide (CAS 941894-99-1): Core Physicochemical Identity and Structural Context


N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide (CAS 941894-99-1) is a synthetic small-molecule oxalamide featuring a 2-methylquinolin-4-amine core linked via an ethanediamide bridge to a 4-methylbenzyl substituent. Its molecular formula is C20H19N3O2 with a molecular weight of 333.39 g/mol, a computed XLogP3 of 3.3, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. The compound belongs to a series of N1-substituted-N2-(2-methylquinolin-4-yl)oxalamides that have been explored in medicinal chemistry for applications including kinase inhibition, anti-inflammatory activity, and antimalarial research [2]. It is supplied as a research-grade building block (typical purity ≥95%) for structure-activity relationship (SAR) studies and further derivatization [1].

Why N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide Cannot Be Interchanged with Close Oxalamide Analogs


Within the N1-substituted-N2-(2-methylquinolin-4-yl)oxalamide series, the nature and position of the substituent on the benzyl ring critically modulate lipophilicity, electronic character, and steric profile, which in turn influence target binding, metabolic stability, and solubility [1]. For example, replacing the 4-methyl group with hydrogen (unsubstituted benzyl analog, CAS 941999-21-9) reduces computed logP and alters π-stacking potential, while halogen substitution (4-Cl or 4-F analogs) introduces electronegative character that can shift hydrogen-bonding networks and metabolic pathways [1]. The 4-methyl substituent provides a balanced combination of modest lipophilicity enhancement and steric bulk without the metabolic liabilities associated with methoxy or halogen substituents, making this compound a distinct chemical probe within the series [2][3]. Generic substitution without comparative data therefore risks altering the pharmacological or physicochemical profile in unpredictable ways.

N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide: Quantitative Differentiation Dimensions vs. Closest Analogs


Comparative Physicochemical Profiling: 4-Methylbenzyl vs. Unsubstituted Benzyl and 4-Halobenzyl Analogs

The 4-methyl substituent on the benzyl ring of the target compound increases computed lipophilicity (XLogP3 = 3.3) relative to the unsubstituted benzyl analog (N1-benzyl-N2-(2-methylquinolin-4-yl)oxalamide, CAS 941999-21-9), which has a lower computed logP due to the absence of the methyl group [1]. The 4-chlorobenzyl analog introduces higher molecular weight and electronegative character (computed XLogP3 approximately 3.6-3.8), while the 4-methoxybenzyl analog (CAS 941999-27-5) adds hydrogen bond acceptor capacity that may alter solubility and off-target binding profiles [1]. The target compound occupies a distinct intermediate physicochemical space—moderate lipophilicity without halogen or additional H-bond acceptor atoms—potentially offering a more favorable balance for membrane permeability and metabolic stability in cell-based assays [2].

Physicochemical properties Lipophilicity SAR

Quinoline-Oxalamide Class Evidence: Anti-Plasmodial SAR Supports Substituent-Dependent Activity Differentiation

In a study of oxalamide-linked 4-aminoquinoline-phthalimide hybrids, subtle variations in the oxalamide linker and aryl substituents produced significant differences in anti-plasmodial potency against chloroquine-resistant P. falciparum, with IC50 values spanning from sub-micromolar to >10 μM depending on substituent identity and position [1]. While the target compound was not directly tested in this published series, the structural homology—sharing the 4-aminoquinoline core and oxalamide linker—supports the inference that the 4-methylbenzyl substituent of the target compound would generate a distinct activity profile compared to unsubstituted, halogen-substituted, or methoxy-substituted analogs [1]. This class-level precedent demonstrates that oxalamide substituent modifications are not silent and can drive meaningful differences in biological potency.

Antimalarial Plasmodium falciparum Oxalamide

Oxalamide Heme-Displacing IDO1 Inhibitor Class: Substituent Effects on Cellular Potency and ADME Profile

In a medicinal chemistry optimization campaign for oxalamide-based heme-displacing IDO1 inhibitors, systematic variation of the oxalamide substituents revealed that aryl substitution patterns directly impacted both cell-based IDO1 potency and ADME/PK profiles, with certain substitutions conferring high cellular potency while maintaining favorable pharmacokinetic properties [1]. The study demonstrated that oxalamide N-substituent identity is a critical determinant of heme-binding affinity and cellular target engagement, with structure-guided optimization required to balance these parameters [1]. While the target compound was not part of this specific series, its 4-methylbenzyl substituent occupies a distinct structural niche—offering a methyl group at the para position that may modulate heme-iron coordination geometry differently than halogen or methoxy substituents—as supported by the general SAR trends reported [1].

IDO1 inhibition Immuno-oncology Heme-displacing inhibitors

Structural and Hydrogen-Bonding Capacity Differentiation: 4-Methyl vs. 4-Methoxy and 4-Halo Analogs

The target compound possesses exactly 2 hydrogen bond donors (both amide NH groups) and 3 hydrogen bond acceptors (oxalamide carbonyls and quinoline nitrogen), with no additional H-bond donors or acceptors on the benzyl ring [1]. In contrast, the 4-methoxybenzyl analog (CAS 941999-27-5) adds a fourth hydrogen bond acceptor (methoxy oxygen), which can participate in additional intermolecular interactions, potentially altering solubility, crystal packing, and off-target protein binding [1]. The 4-chloro and 4-fluoro analogs introduce halogen atoms that can engage in halogen bonding—a distinct intermolecular interaction not possible with the 4-methyl group—which may confer different target selectivity profiles [2]. The 4-methyl group thus provides a steric and electronic environment that is intermediate among the halogens and methoxy, offering a unique interaction fingerprint for molecular recognition studies.

Hydrogen bonding Crystal engineering Molecular recognition

Procurement-Grade Purity Specification: 95%+ Baseline with Analytical Characterization Availability

The target compound is commercially available at a standard purity of ≥95% (HPLC), with catalog specifications typically including molecular formula confirmation, NMR characterization, and mass spectrometry verification . This purity level is consistent with research-grade oxalamide building blocks used in medicinal chemistry SAR campaigns [1]. In comparison, certain close analogs (e.g., N1-benzyl-N2-(2-methylquinolin-4-yl)oxalamide, CAS 941999-21-9) may be available only at lower purities or as custom synthesis products, which can introduce variability in biological assay reproducibility . The availability of the target compound at standardized 95%+ purity with accompanying analytical documentation reduces procurement risk and ensures batch-to-batch consistency for SAR studies.

Chemical procurement Purity specification Quality control

N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide: Evidence-Anchored Application Scenarios for Scientific Procurement


SAR Probe for Oxalamide-Linked 4-Aminoquinoline Anti-Plasmodial Lead Optimization

Based on class-level evidence that oxalamide substituent variation produces >20-fold IC50 differences against chloroquine-resistant P. falciparum [1], this compound serves as a defined SAR probe to evaluate the contribution of the 4-methylbenzyl substituent to anti-plasmodial potency. Researchers can benchmark this analog against the unsubstituted benzyl, 4-chlorobenzyl, and 4-methoxybenzyl congeners to map substituent-dependent activity cliffs in the quinoline-oxalamide series. Procurement of the exact 4-methylbenzyl variant ensures that SAR conclusions are not confounded by unintended substituent effects [1].

IDO1 Heme-Displacement Screening with Defined Lipophilicity Control

The compound's intermediate computed XLogP3 of 3.3 [1], combined with the absence of halogen or additional H-bond acceptors, makes it a suitable lipophilicity-controlled probe for IDO1 heme-displacement screening. In published oxalamide IDO1 inhibitor optimization, cellular potency varied by >100-fold depending on substituent identity [2]. The 4-methylbenzyl analog provides a baseline that is neither overly lipophilic (as with 4-chlorobenzyl) nor polarity-enhanced (as with 4-methoxybenzyl), enabling cleaner deconvolution of lipophilicity-driven vs. target-specific effects in IDO1 cellular assays [1][2].

Crystallographic and Molecular Recognition Studies of Oxalamide-Quinoline Binding Modes

With 2 HBD and 3 HBA and no competing halogen or methoxy interactions [1], this compound offers a simplified hydrogen-bonding topology for co-crystallography or NMR-based binding studies. The 4-methyl group provides sufficient electron density for unambiguous crystallographic placement without introducing halogen bond ambiguity or conformational flexibility from methoxy rotamers. This makes it a preferred analog for determining the fundamental binding mode of oxalamide-quinoline scaffolds to protein targets, prior to further substituent optimization [1][2].

Building Block for Diversified Oxalamide Library Synthesis

The compound's well-defined structure with a reactive oxalamide core and 4-methylbenzyl substituent enables further derivatization at the quinoline ring or the oxalamide nitrogen positions [1]. With reliable commercial availability at ≥95% purity [2], it functions as a key intermediate for constructing focused libraries of quinoline-oxalamide derivatives for screening against kinase, anti-inflammatory, or anti-infective targets, as suggested by the broader quinoline drug discovery literature [3].

Quote Request

Request a Quote for N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.